N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a complex organic compound that features a tetrahydroquinoline moiety fused with a furan ring and a cyclopropanecarboxamide group
Preparation Methods
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to furoylation to introduce the furan ring. Finally, the cyclopropanecarboxamide group is attached through an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidative conditions.
Reduction: The tetrahydroquinoline moiety can be reduced to a fully saturated quinoline derivative using hydrogenation.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the cyclopropanecarboxamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: It is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and tetrahydroquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide can be compared with similar compounds like:
N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide: This compound has a similar tetrahydroquinoline core but differs in the substituents attached to the nitrogen atom.
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide: This compound features a different substitution pattern on the tetrahydroquinoline ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(13-5-6-13)19-14-8-7-12-3-1-9-20(15(12)11-14)18(22)16-4-2-10-23-16/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDBHVTPGTVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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